4-(3-Carboxyprop-2-enamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Carboxyprop-2-enamido)benzoic acid is a chemical compound with the molecular formula C11H9NO5 and a molecular weight of 235.195 g/mol . It is also known by its preferred IUPAC name, this compound . This compound is characterized by the presence of a carboxylic acid group and an enamido group attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Carboxyprop-2-enamido)benzoic acid typically involves the reaction of 4-aminobenzoic acid with maleic anhydride under specific conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Carboxyprop-2-enamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the enamido group to an amine group.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include substituted benzoic acids, amines, and other derivatives that retain the core structure of this compound .
Scientific Research Applications
4-(3-Carboxyprop-2-enamido)benzoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(3-Carboxyprop-2-enamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The carboxylic acid and enamido groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(3-Carboxyprop-2-enamido)benzoic acid include:
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which provides unique reactivity and interaction profiles. The presence of both carboxylic acid and enamido groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Biological Activity
4-(3-Carboxyprop-2-enamido)benzoic acid, also known as 4-(3-carboxy-acryloylamino)benzoic acid, is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. The presence of both carboxylic acid and amide functional groups contributes to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C₁₁H₉N₁O₅
- Molecular Weight : 235.195 g/mol
- Structural Features : The compound features a benzoic acid backbone with a prop-2-enamide side chain, which enhances its reactivity and biological profile.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially impacting metabolic pathways.
- Cellular Interactions : Its structural components allow it to engage in interactions with cellular receptors, influencing signaling pathways.
Therapeutic Applications
Research indicates several promising applications for this compound:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit antiproliferative effects against cancer cell lines.
- Antimicrobial Properties : The compound's structural characteristics may confer antimicrobial activity, making it a candidate for further investigation in infectious diseases.
- Anti-inflammatory Effects : Given the presence of carboxylic acid groups, it may also possess anti-inflammatory properties.
Antiproliferative Effects
A study evaluated the effect of this compound on human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated a significant reduction in cell viability, suggesting potential as an anticancer agent.
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.0 | Induction of apoptosis |
MDA-MB-231 | 12.5 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
In another investigation, the antimicrobial efficacy of this compound was assessed against various bacterial strains. The results demonstrated notable inhibition zones, indicating its potential as an antimicrobial agent.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Bacillus subtilis | 10 |
Properties
IUPAC Name |
4-(3-carboxyprop-2-enoylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c13-9(5-6-10(14)15)12-8-3-1-7(2-4-8)11(16)17/h1-6H,(H,12,13)(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCFOKATFSLHQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.